Fungisterol
Overview
Description
Fungisterol is a bio-active sterol produced by certain fungi. It is a type of sterol, which are natural organic compounds belonging to the isoprenoid class. Sterols are integral components of cell membranes, contributing to their permeability and fluidity. This compound is structurally similar to ergosterol, another fungal sterol, and plays a crucial role in maintaining the integrity and functionality of fungal cell membranes .
Mechanism of Action
Target of Action
Fungisterol, also known as gamma-Ergostenol, is a sterol that plays a crucial role in the composition of the fungal cell membrane . It is essential for fungal growth and development and is very important for adaptation to stress in fungi .
Mode of Action
This compound interacts with its targets by being an integral part of the fungal cell membrane. It helps regulate cell membrane fluidity and permeability, and influences the activity of membrane-bound enzymes .
Biochemical Pathways
The biosynthesis of this compound can be divided into three modules: mevalonate, farnesyl pyrophosphate (farnesyl-PP), and ergosterol biosynthesis . The regulation of this compound content is mainly achieved by feedback regulation of ergosterol synthase activity through transcription, translation, and posttranslational modification . The synthesis of HMG-CoA, catalyzed by HMGR, is a major metabolic checkpoint in this compound biosynthesis .
Pharmacokinetics
As sterols are insoluble, the intracellular transport of this compound in cells requires transporters .
Result of Action
The presence of this compound in the fungal cell membrane is vital for the survival and growth of the fungus. It contributes to the structural integrity of the cell membrane and plays a role in the fungus’s ability to adapt to stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the ergosterol biosynthesis pathway in fungi can be regulated by environmental factors . Additionally, sterols in plants have been found to play a role in defense reactions to environmental factors such as UV radiation, cold, and drought stress .
Biochemical Analysis
Biochemical Properties
Fungisterol plays a significant role in biochemical reactions, particularly in the context of fungal cell membranes. It interacts with various enzymes, proteins, and other biomolecules to maintain membrane integrity and fluidity. This compound is known to interact with enzymes involved in sterol biosynthesis, such as oxidosqualene cyclase, which catalyzes the cyclization of oxidosqualene to form sterols . Additionally, this compound can form complexes with sphingolipids, contributing to the formation of lipid rafts that are essential for signal transduction and protein trafficking .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound is crucial for maintaining membrane homeostasis and fluidity, which are essential for proper cell function . It also affects the activity of integral membrane proteins, such as ion channels and receptors, thereby influencing cellular signaling pathways . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, this compound can inhibit or activate enzymes involved in sterol biosynthesis, thereby regulating the levels of sterols in the cell . Additionally, this compound can interact with membrane-bound receptors and ion channels, influencing signal transduction pathways and cellular responses . Changes in gene expression induced by this compound are mediated through its interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in membrane composition and gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance membrane stability and function, while at higher doses, it may exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular processes . Toxicity studies have shown that excessive amounts of this compound can disrupt membrane integrity and lead to cellular dysfunction .
Metabolic Pathways
This compound is involved in several metabolic pathways, including sterol biosynthesis and metabolism. It interacts with enzymes such as oxidosqualene cyclase and sterol methyltransferase, which are involved in the synthesis and modification of sterols . This compound can also affect metabolic flux by modulating the activity of key enzymes in these pathways . Additionally, this compound can influence metabolite levels by altering the expression of genes involved in sterol metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound to different cellular compartments and tissues . This compound can accumulate in certain areas, such as lipid rafts, where it plays a role in signal transduction and protein trafficking . The distribution of this compound within cells is crucial for its function and activity.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its effects on cellular function. It is primarily found in the cell membrane, where it contributes to membrane structure and fluidity . This compound can also be localized to lipid rafts, which are specialized membrane microdomains involved in signal transduction and protein trafficking . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fungisterol involves several steps, starting from simpler organic molecules. The process typically includes the formation of the sterol backbone through a series of cyclization and reduction reactions. Key intermediates in the synthesis include squalene and lanosterol, which undergo enzymatic transformations to form this compound.
Industrial Production Methods: Industrial production of this compound often involves the cultivation of fungi that naturally produce this sterol. The fungi are grown in controlled environments, and the sterol is extracted from the fungal biomass using solvent extraction methods. The extracted sterol is then purified through chromatographic techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Fungisterol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxysterols, which are important intermediates in sterol metabolism.
Reduction: Reduction reactions can modify the double bonds in this compound, leading to the formation of different sterol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the sterol structure, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxysterols, reduced sterol derivatives, and substituted sterols, each with unique chemical and biological properties .
Scientific Research Applications
Fungisterol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study sterol chemistry and the mechanisms of sterol biosynthesis.
Biology: this compound serves as a marker for fungal biomass and is used to study fungal physiology and metabolism.
Medicine: Research on this compound contributes to the development of antifungal drugs, as it is a target for antifungal agents that disrupt sterol biosynthesis.
Comparison with Similar Compounds
Ergosterol: A major fungal sterol, similar in structure to fungisterol, but with different double bond positions.
Cholesterol: Found in animal cells, cholesterol has a similar sterol backbone but differs in its side chain and double bond configuration.
Stigmasterol: A plant sterol with structural similarities to this compound, but with additional methyl groups.
Uniqueness of this compound: this compound is unique due to its specific role in fungal cell membranes and its biosynthetic pathway, which differs from those of plant and animal sterols. Its presence in fungi and its involvement in fungal physiology make it a valuable marker for fungal biomass and a target for antifungal drug development .
Properties
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h10,18-22,24-26,29H,7-9,11-17H2,1-6H3/t19-,20+,21-,22-,24+,25-,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGBZUWUTZUUCP-ZRKHGVCBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026572 | |
Record name | 5-alpha-Ergost-7-en-3-beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
516-78-9 | |
Record name | Δ7-Campesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=516-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | gamma-Ergostenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-alpha-Ergost-7-en-3-beta-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-α-ergost-7-en-3-β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.479 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .GAMMA.-ERGOSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM6JVX97IY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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